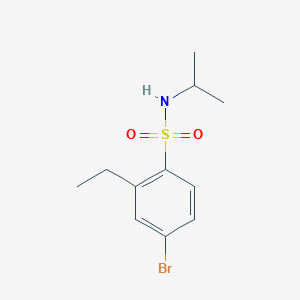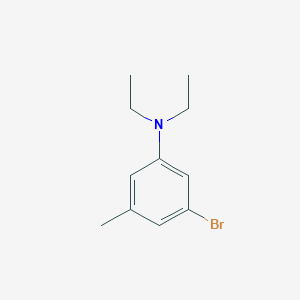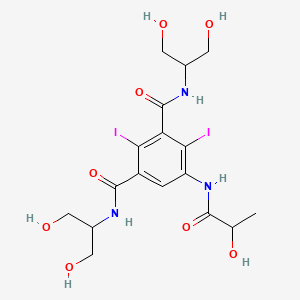
Benzoic acid, 5-methoxy-2-(nitrosophenylamino)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzoic acid, 5-methoxy-2-(nitrosophenylamino)- is a chemical compound that belongs to the class of substituted benzoic acids It is characterized by the presence of a methoxy group at the 5-position and a nitrosophenylamino group at the 2-position of the benzoic acid core
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of benzoic acid, 5-methoxy-2-(nitrosophenylamino)- typically involves the nitration of 5-methoxybenzoic acid followed by the introduction of the nitrosophenylamino group. One common method involves the following steps:
Nitration: 5-methoxybenzoic acid is nitrated using a mixture of concentrated nitric acid and sulfuric acid to yield 5-methoxy-2-nitrobenzoic acid.
Reduction: The nitro group is then reduced to an amino group using a reducing agent such as tin(II) chloride in hydrochloric acid.
Nitrosation: The amino group is subsequently nitrosated using sodium nitrite in the presence of hydrochloric acid to form the nitrosophenylamino derivative.
Industrial Production Methods
Industrial production of benzoic acid, 5-methoxy-2-(nitrosophenylamino)- follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
Benzoic acid, 5-methoxy-2-(nitrosophenylamino)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction of the nitroso group can yield the corresponding amine.
Substitution: The methoxy and nitrosophenylamino groups can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a palladium catalyst are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles can be employed under appropriate conditions.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines and related compounds.
Substitution: Various substituted benzoic acid derivatives.
Wissenschaftliche Forschungsanwendungen
Benzoic acid, 5-methoxy-2-(nitrosophenylamino)- has several scientific research applications:
Organic Synthesis: It serves as an intermediate in the synthesis of complex organic molecules.
Medicinal Chemistry: The compound is investigated for its potential pharmacological properties, including anti-inflammatory and anticancer activities.
Biological Studies: It is used in studies related to enzyme inhibition and protein interactions.
Industrial Applications: The compound is utilized in the development of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of benzoic acid, 5-methoxy-2-(nitrosophenylamino)- involves its interaction with molecular targets such as enzymes and receptors. The nitrosophenylamino group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of enzyme activity. The methoxy group may enhance the compound’s lipophilicity, facilitating its interaction with lipid membranes and cellular components.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Benzoic acid, 5-methoxy-2-nitro-: Similar structure but lacks the nitrosophenylamino group.
Benzoic acid, 2-methoxy-: Similar structure but lacks the nitrosophenylamino group and has the methoxy group at the 2-position.
Benzoic acid, 5-methoxy-2-aminophenyl-: Similar structure but has an amino group instead of the nitrosophenylamino group.
Uniqueness
Benzoic acid, 5-methoxy-2-(nitrosophenylamino)- is unique due to the presence of both the methoxy and nitrosophenylamino groups, which confer distinct chemical reactivity and biological activity. The combination of these functional groups allows for diverse applications in organic synthesis, medicinal chemistry, and industrial processes.
Eigenschaften
CAS-Nummer |
680214-98-6 |
|---|---|
Molekularformel |
C14H12N2O4 |
Molekulargewicht |
272.26 g/mol |
IUPAC-Name |
5-methoxy-2-(N-nitrosoanilino)benzoic acid |
InChI |
InChI=1S/C14H12N2O4/c1-20-11-7-8-13(12(9-11)14(17)18)16(15-19)10-5-3-2-4-6-10/h2-9H,1H3,(H,17,18) |
InChI-Schlüssel |
LBYHFSOQPUHNDW-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC(=C(C=C1)N(C2=CC=CC=C2)N=O)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-Chloro-3-(2'-fluoro[1,1'-biphenyl]-4-yl)-2-methylacrylaldehyde](/img/structure/B12084707.png)
![CarbaMic acid, N-[[[(1,1-diMethylethoxy)carbonyl]aMino][[4-[2-(1-pyrrolidinyl)ethoxy]phenyl]aMino]Methylene]-, 1,1-diMethylethyl ester, [N(Z)]-](/img/structure/B12084714.png)
![2,4,6-Tris[4-(1H-pyrazol-4-yl)phenyl]-1,3,5-triazine](/img/structure/B12084721.png)
![7-(Trifluoromethyl)imidazo[1,5-a]pyridin-3-amine](/img/structure/B12084723.png)
![Tert-butyl [4-(2-methoxyphenyl)-4-oxobutyl]carbamate](/img/structure/B12084729.png)


![2-[2-Bromo-5-(trifluoromethyl)phenoxy]ethan-1-amine](/img/structure/B12084749.png)



![Iminomethyl]pentyl]methyl-,1,1-dimethylethyl ester](/img/structure/B12084774.png)


